(3-Bromophenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone
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Overview
Description
6-[4-(3-bromobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine is a complex organic compound that features a piperazine ring substituted with a 3-bromobenzoyl group and a pyridazine ring substituted with a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(3-bromobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the 3-bromobenzoyl group. The final step involves the coupling of the piperazine derivative with the pyridazine ring.
Preparation of Piperazine Derivative: The piperazine ring can be synthesized through cyclization reactions involving diamines and sulfonium salts.
Introduction of 3-Bromobenzoyl Group: This step involves the acylation of the piperazine derivative with 3-bromobenzoyl chloride under basic conditions.
Coupling with Pyridazine Ring: The final step involves the coupling of the piperazine derivative with the pyridazine ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[4-(3-bromobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom on the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of the bromine atom with nucleophiles such as methoxide or amine groups.
Scientific Research Applications
6-[4-(3-bromobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[4-(3-bromobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
6-[4-(3-bromobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C22H22BrN5O |
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Molecular Weight |
452.3 g/mol |
IUPAC Name |
(3-bromophenyl)-[4-[6-(4-methylanilino)pyridazin-3-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H22BrN5O/c1-16-5-7-19(8-6-16)24-20-9-10-21(26-25-20)27-11-13-28(14-12-27)22(29)17-3-2-4-18(23)15-17/h2-10,15H,11-14H2,1H3,(H,24,25) |
InChI Key |
USQWNFJMQCVZEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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